1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2138284-53-2
VCID: VC6009111
InChI: InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H
SMILES: CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl
Molecular Formula: C8H16Cl2N4
Molecular Weight: 239.14

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

CAS No.: 2138284-53-2

Cat. No.: VC6009111

Molecular Formula: C8H16Cl2N4

Molecular Weight: 239.14

* For research use only. Not for human or veterinary use.

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride - 2138284-53-2

Specification

CAS No. 2138284-53-2
Molecular Formula C8H16Cl2N4
Molecular Weight 239.14
IUPAC Name 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine;dihydrochloride
Standard InChI InChI=1S/C8H14N4.2ClH/c1-5-7-3-6(9)4-10-8(7)12(2)11-5;;/h6,10H,3-4,9H2,1-2H3;2*1H
Standard InChI Key GTYFZVRASUOEIL-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1CC(CN2)N)C.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) condensed with a pyridine ring (a six-membered aromatic ring containing one nitrogen atom). The dihydrochloride salt form introduces two hydrochloric acid molecules, protonating the amine group at position 5 and enhancing ionic character. Key structural features include:

  • 1,3-Dimethyl substituents: Methyl groups at positions 1 and 3 of the pyrazole ring contribute to steric and electronic modulation.

  • Saturated bicyclic framework: The 4H,5H,6H,7H designation indicates partial saturation of the pyridine ring, reducing aromaticity and increasing conformational flexibility.

The IUPAC name, 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine; dihydrochloride, reflects this structural complexity .

Physicochemical Properties

Table 1 summarizes the compound's key physicochemical parameters derived from experimental data:

PropertyValue
Molecular FormulaC₈H₁₆Cl₂N₄
Molecular Weight239.14–239.15 g/mol
AppearancePowder
Storage ConditionsRoom temperature
Solubility ProfileEnhanced water solubility (salt form)
CAS Registry Number2138284-53-2

The molecular formula (C₈H₁₆Cl₂N₄) and weight (239.14–239.15 g/mol) are consistent across independent analyses . The dihydrochloride salt form significantly improves aqueous solubility compared to the free base, a critical factor for in vitro and in vivo studies.

Synthesis and Preparation

Core Synthesis Strategy

The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves three primary stages:

  • Pyrazolo[3,4-b]pyridine core formation: Condensation reactions between hydrazine derivatives and appropriately substituted pyridine precursors establish the bicyclic framework.

  • Amine functionalization: Introduction of the primary amine group at position 5 via nucleophilic substitution or reductive amination.

  • Salt formation: Treatment with hydrochloric acid to convert the free base into the dihydrochloride salt, optimizing stability and solubility.

Modifications to published protocols for related pyrazolo[3,4-b]pyridines include using N,N′-carbonyldiimidazole (CDI) as a coupling agent to activate carboxylic acid intermediates, improving reaction efficiency and yield .

Critical Synthetic Challenges

  • Regioselectivity control: Ensuring proper orientation of substituents during cyclization requires precise temperature and catalyst selection.

  • Amine protection-deprotection: The primary amine group necessitates protective strategies (e.g., Boc groups) during intermediate steps to prevent undesired side reactions.

  • Salt stoichiometry: Achieving exact 1:2 molar ratio between the free base and HCl demands rigorous pH monitoring during precipitation .

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